molecular formula C32H34N4O6S B11962046 diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11962046
M. Wt: 602.7 g/mol
InChI Key: FHVUPMPTCQYHSF-UHFFFAOYSA-N
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Description

Diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that features a pyrazole ring, a pyridine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing groups, while reduction could produce simpler hydrocarbons .

Scientific Research Applications

Diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research. Its structural complexity and the presence of both pyrazole and pyridine rings make it a valuable compound for further study and development .

Properties

Molecular Formula

C32H34N4O6S

Molecular Weight

602.7 g/mol

IUPAC Name

bis(prop-2-enyl) 4-[3-[4-(dimethylsulfamoyl)phenyl]-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C32H34N4O6S/c1-7-18-41-31(37)27-21(3)33-22(4)28(32(38)42-19-8-2)29(27)26-20-36(24-12-10-9-11-13-24)34-30(26)23-14-16-25(17-15-23)43(39,40)35(5)6/h7-17,20,29,33H,1-2,18-19H2,3-6H3

InChI Key

FHVUPMPTCQYHSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)N(C)C)C4=CC=CC=C4)C(=O)OCC=C

Origin of Product

United States

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